Methyl 2-(4-chlorophenyl)butanoate
Overview
Description
Methyl 2-(4-chlorophenyl)butanoate, also known as 4-chloro-2-methylphenyl butyrate, is a synthetic chemical compound with a molecular formula of C11H13ClO2. It is a colorless liquid with a faint odor and is commonly used in the synthesis of pharmaceuticals, fragrances, and other chemicals. This compound has been studied extensively for its potential therapeutic applications, including its biochemical and physiological effects.
Scientific Research Applications
1. Reactive Intermediate in Mutagenicity Studies
Methyl 2-(4-chlorophenyl)butanoate has been investigated in the context of mutagenicity, specifically in studies involving 2-Chloro-4-(methylthio)butanoic acid. This compound is identified as a reactive intermediate that may be associated with observed mutagenicity in certain contexts, suggesting its role in toxicology and chemical safety research (Jolivette, Kende, & Anders, 1998).
2. Molecular Docking and Vibrational Studies
In the field of molecular docking and vibrational studies, derivatives of butanoic acid, which include methyl 2-(4-chlorophenyl)butanoate, have been analyzed. These studies involve understanding the stability of molecules, their reactivity, and potential as nonlinear optical materials. This research is significant in material science and pharmaceuticals (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
3. Herbicide Analysis
Methyl 2-(4-chlorophenyl)butanoate is part of studies focusing on the analysis and detection of herbicides in environmental samples. Such research contributes to environmental monitoring and the assessment of agricultural chemicals' impact (Rosales-Conrado, León-González, Pérez-Arribas, & Polo-Díez, 2002).
4. Optical and Electronic Characterization
Research involving the optical and electronic characterization of similar butanoic acid derivatives has implications in fields like optoelectronics and sensor technology. Such studies contribute to the understanding of electronic properties and potential applications in novel electronic devices (Vanasundari, Balachandran, Kavimani, & Narayana, 2017).
5. Copper Corrosion Inhibition
Methyl 3-((2-mercaptophenyl)imino)butanoate, a compound related to methyl 2-(4-chlorophenyl)butanoate, has been synthesized as a corrosion inhibitor for copper. This demonstrates the compound's utility in industrial applications, particularly in materials science and engineering (Tansuğ, Tüken, Gİray, Fındıkkıran, Sığırcık, Demirkol, & Erbil, 2014).
6. Application in Biodiesel Research
Studies involving methyl butanoate, closely related to methyl 2-(4-chlorophenyl)butanoate, focus on its pyrolysis and decomposition, relevant to biodiesel research. This research contributes to the understanding of biodiesel components and their behavior at high temperatures, crucial for renewable energy applications (Farooq, Ren, Lam, Davidson, Hanson, & Westbrook, 2012).
Safety And Hazards
properties
IUPAC Name |
methyl 2-(4-chlorophenyl)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-3-10(11(13)14-2)8-4-6-9(12)7-5-8/h4-7,10H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWAFFSDXOQBAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-chlorophenyl)butanoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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